1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-
Overview
Description
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- is a chemical compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.2130 g/mol . . This compound is characterized by its unique structure, which includes a methano bridge connecting the 1 and 4 positions of the naphthalene ring, resulting in a tetrahydro derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a model compound to study the influence of molecular shape on reorientational dynamics in liquids.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A related compound with a similar structure but lacking the methano bridge.
1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione: Another derivative with additional functional groups.
The uniqueness of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- lies in its methano bridge, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-4,8-9H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCRZOMKCLIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963289 | |
Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4486-29-7 | |
Record name | 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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